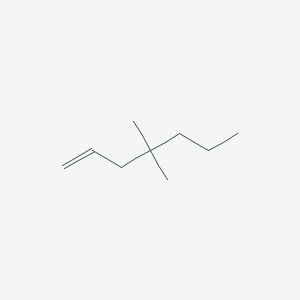
4-Dimethyl-1-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethyl-1-heptene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a branched hydrocarbon with the molecular formula C9H18. This compound is known for its role as a volatile organic compound and is derived from heptane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethyl-1-heptene typically involves the alkylation of heptene derivatives. One common method is the reaction of 4-methyl-1-pentene with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The process may also involve distillation techniques to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
Oxidation: The major products formed are alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated alkenes.
Scientific Research Applications
4-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: It serves as a reference compound in the study of volatile organic compounds in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and as a precursor in polymer synthesis
Mechanism of Action
The mechanism of action of 4-Dimethyl-1-heptene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electrophilic addition where the double bond reacts with electrophiles. In reduction reactions, it undergoes hydrogenation where the double bond is reduced to a single bond. The pathways involved include the formation of carbocation intermediates in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-1-heptene
- 4,6-Dimethyl-1-heptene
- 2,3-Dimethyl-4-propyl-2-heptene
Uniqueness
This compound is unique due to its specific branching and position of the double bond, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity patterns due to the spatial arrangement of its atoms .
Properties
CAS No. |
1647-09-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
4,4-dimethylhept-1-ene |
InChI |
InChI=1S/C9H18/c1-5-7-9(3,4)8-6-2/h5H,1,6-8H2,2-4H3 |
InChI Key |
FVBQZDZLHJUMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















